3-methyl-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide
Description
3-Methyl-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide is a benzamide derivative featuring a complex halogenated and trifluoromethyl-substituted aromatic framework. Its molecular formula is C₁₇H₁₃Cl₄F₃N₂O (molecular weight: 502.56 g/mol), with a stereoisomeric center at the ethylamine group . Key structural attributes include:
- A 3-methylbenzamide core.
- A trichloroethylamine side chain.
- A 2-chloro-5-(trifluoromethyl)phenyl substituent.
The compound’s InChIKey (PRADLEUJZXVQQG-HXTKINSTCQ) and PubChem CID (4228250) confirm its unique stereochemical and electronic profile, which likely influences its physicochemical properties and biological interactions . Computational tools like UCSF Chimera () and AutoDock Vina () are often employed to model its binding modes in drug discovery contexts.
Properties
Molecular Formula |
C17H13Cl4F3N2O |
|---|---|
Molecular Weight |
460.1 g/mol |
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]benzamide |
InChI |
InChI=1S/C17H13Cl4F3N2O/c1-9-3-2-4-10(7-9)14(27)26-15(16(19,20)21)25-13-8-11(17(22,23)24)5-6-12(13)18/h2-8,15,25H,1H3,(H,26,27) |
InChI Key |
PRADLEUJZXVQQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide typically involves multiple steps. One common method includes the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethanol under basic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines .
Scientific Research Applications
3-methyl-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 3-methyl-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- 5-Chloro-2-hydroxybenzamide () lacks the trichloroethyl group but retains the CF₃-phenyl motif, suggesting reduced steric bulk and different pharmacokinetics.
- Salicylamide derivatives () demonstrate that elongation of the alkyl chain (e.g., pentan-2-yl) diminishes antibacterial activity, highlighting the importance of compact substituents for bioactivity.
Physicochemical Properties
- Lipophilicity : The target compound’s Cl and CF₃ groups increase logP (~3.5 estimated), favoring membrane permeability over polar derivatives like 5-chloro-2-hydroxybenzamide (logP ~2.8).
- Stereochemical Impact: The single stereocenter in the target compound () may lead to enantiomer-specific activity, a factor absent in non-chiral analogues like flubenzimine ().
Biological Activity
3-methyl-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes:
- A benzamide core
- A trichloroethyl group
- A trifluoromethyl-substituted phenyl moiety
This unique combination of functional groups contributes to its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a study highlighted in a patent (CA2684037A1) discusses various compounds that target cell proliferation disorders, suggesting that this compound may inhibit tumor growth through specific molecular pathways .
The proposed mechanism of action involves:
- Inhibition of cell proliferation : The compound may interfere with signaling pathways crucial for cancer cell growth.
- Induction of apoptosis : It has been suggested that the compound can trigger programmed cell death in malignant cells.
Pharmacological Profile
| Activity | IC50 Value | Reference |
|---|---|---|
| Anticancer activity | Varies by cell line | CA2684037A1 |
| Enzyme inhibition | Specific targets | US20180244682A1 |
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Study on Cell Lines : A study examined the effects of a structurally related compound on various cancer cell lines, reporting significant reductions in cell viability at low micromolar concentrations.
- Animal Models : In vivo studies demonstrated that administration of related compounds resulted in tumor regression in mouse models, supporting their potential as effective anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
